
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid
説明
“2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid” is a synthetic compound of thiazole carboxylic acids with a trifluoromethyl substitution in the 2-position. It has a CAS Number of 1082267-60-4 and a linear formula of C6H4F3NO2S .
Molecular Structure Analysis
The compound has a molecular weight of 211.16 . Its IUPAC name is [2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid . The InChI code is 1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12) .Physical And Chemical Properties Analysis
The compound is a white solid . The compound’s molecular weight is 211.16 , and its linear formula is C6H4F3NO2S .科学的研究の応用
Chemical Synthesis and Properties
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid and its derivatives have been extensively explored for their physical-chemical properties and potential in chemical synthesis. The synthesis of these compounds involves various chemical reactions, offering a pathway to create a wide array of chemicals with diverse biological activities. Some of these compounds have shown promise in applications like analgesics, neuroleptics, diuretics, anti-inflammatory agents, and mild antimicrobials. Their low toxicity profiles further enhance their applicability in various fields (Salionov, 2015).
Biological Activities and Applications
Derivatives of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid have demonstrated significant biological activities, particularly in the realm of antimicrobial applications. These derivatives have been effective against a range of bacterial, mycobacterial, and fungal pathogens, with some showing high activity against specific strains like Mycobacterium tuberculosis. This highlights their potential in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Krátký et al., 2017).
Photophysical Properties
The photophysical properties of certain 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid derivatives make them potential candidates for applications like metal sensing and laser dyes. Their absorption, fluorescence, and excitation spectra exhibit unique characteristics, such as large Stokes shift values and high fluorescence quantum yields, under different pH conditions. This adaptability and efficiency in light absorption and emission open doors to their use in advanced technological applications, including the design of novel optical materials and sensors (Grummt et al., 2007).
Anticancer Potential
Research into 2,4-azolidinedione-acetic acids derivatives, structurally related to 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid, has uncovered promising anticancer activity. These studies, conducted in vitro, reveal a strong relationship between chemical structure and anticancer efficacy, particularly against certain leukemia cell lines. This suggests that these compounds and their derivatives could be valuable in developing new anticancer therapies (Kaminskyy et al., 2009).
作用機序
Target of Action
The primary target of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is AMP-activated Protein Kinase (AMPK) . AMPK is a central energy regulator and is considered a high-value target for metabolic disorders .
Mode of Action
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid, also known as Activator-3, is an AMP mimetic and a potent pan-AMPK activator . It likely shares a common activation mode for AMPK activation with AMP . Activator-3 enhances AMPK phosphorylation by the upstream kinase LKB1 and protects the AMPK complex against dephosphorylation by PP2C . Molecular modeling analyses followed by in vitro mutant AMPK enzyme assays demonstrate that Activator-3 interacts with R70 and R152 of the CBS1 domain on the AMPK γ subunit near the AMP binding site .
Biochemical Pathways
The activation of AMPK by 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid leads to the replenishment of ATP and cellular energy balance by down-regulating ATP consuming processes and accelerating ATP generation process . This is achieved through the allosteric regulation of AMPK, leading to a change in the conformation and phosphorylation of the Thr172 at the kinase domain .
Pharmacokinetics
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid displays a good pharmacokinetic profile in rat blood plasma with minimal brain penetration property . This suggests that the compound has good bioavailability.
Result of Action
Oral treatment of High Sucrose Diet (HSD) fed diabetic rats with a 10 mg/kg dose of 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid once a day for 30 days significantly enhanced glucose utilization, improved lipid profiles, and reduced body weight . This demonstrates that 2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid is a potent AMPK activator that can alleviate the negative metabolic impact of a high sucrose diet in a rat model .
特性
IUPAC Name |
2-[2-(trifluoromethyl)-1,3-thiazol-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2S/c7-6(8,9)5-10-3(2-13-5)1-4(11)12/h2H,1H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNODMDGRUQZKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C(F)(F)F)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(Trifluoromethyl)thiazol-4-yl)acetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



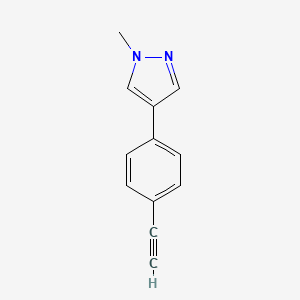
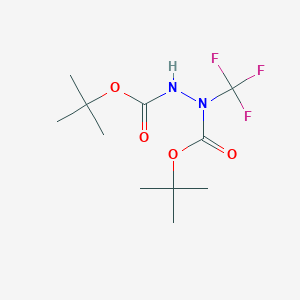
![2-(4-Methanesulfonyl-phenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1460350.png)
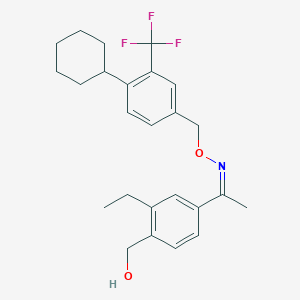


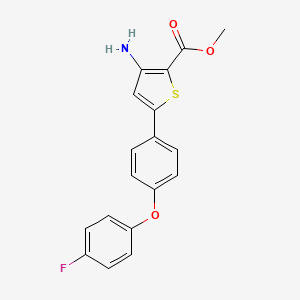


![3-(8-Methyl-1,2,3,4-tetrahydro-5H-pyrido[4,3-b]indol-5-yl)propanoic acid hydrochloride](/img/structure/B1460359.png)
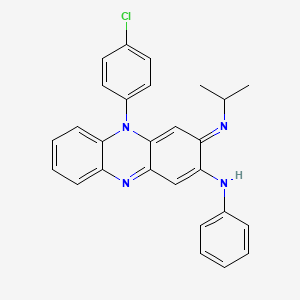

![4-[(1-Hydroxycyclobutyl)methyl]piperazin-2-one](/img/structure/B1460365.png)
![tert-Butyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B1460367.png)